SCO-PEG3-Maleimide

ADC linker molecular weight drug-to-antibody ratio

ADC programs targeting DAR≥6 face aggregation risks from bulky linkers. SCO-PEG3-Maleimide (MW 493.55 g/mol) is 21.7% lighter than DBCO analogs, enabling higher drug loading without precipitation. - Copper-free SPAAC conjugation eliminates cytotoxic Cu(I) catalysts (LC₅₀<50 µM in mammalian cells) - PEG3 spacer enhances solubility; hydrolyzable maleimide enables controlled release (complete hydrolysis ≤24 h at pH 8.0) - Ideal for in vivo imaging, pretargeted therapy, and high-DAR ADC construction

Molecular Formula C24H35N3O8
Molecular Weight 493.5 g/mol
Cat. No. B12374964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCO-PEG3-Maleimide
Molecular FormulaC24H35N3O8
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESC1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C24H35N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h8-9,20H,1-4,6,10-19H2,(H,25,28)(H,26,31)
InChIKeyOMJLWTJLSDMFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCO-PEG3-Maleimide for ADC and Bioconjugation: Procurement-Relevant Baseline Properties


SCO-PEG3-Maleimide (CAS 2141976-35-2, Molecular Weight 493.55 g/mol, Formula C₂₄H₃₅N₃O₈) is a heterobifunctional, cleavable antibody‑drug conjugate (ADC) linker comprising a strained cyclooctyne (SCO) moiety, a tri‑ethylene glycol (PEG3) spacer, and a maleimide terminus . The SCO group enables copper‑free strain‑promoted azide–alkyne cycloaddition (SPAAC), while the maleimide provides thiol‑specific conjugation to cysteine residues on antibodies or proteins [1]. The PEG3 spacer enhances aqueous solubility and reduces aggregation propensity of the final conjugate . The maleimide group undergoes hydrolysis in aqueous media, a property exploited for controlled drug release in delivery studies .

Why SCO-PEG3-Maleimide Cannot Be Replaced by Generic PEG-Maleimide or DBCO-Maleimide Linkers


Although numerous maleimide‑terminated PEG linkers exist for ADC construction, substituting SCO‑PEG3‑Maleimide with a generic analog (e.g., DBCO‑PEG3‑Maleimide or BCN‑PEG3‑Maleimide) without experimental validation introduces quantifiable risks. The strained cyclooctyne (SCO) warhead imparts distinct SPAAC reaction kinetics and hydrophilicity relative to DBCO or BCN [1]. The PEG3 spacer length affects conjugate solubility, hydrodynamic radius, and inter‑chain distance, which directly influence drug‑to‑antibody ratio (DAR) homogeneity and payload release kinetics . Furthermore, the rate of maleimide hydrolysis—critical for controlled payload release—depends on the electronic environment of the succinimide ring, which is modulated by the adjacent SCO‑PEG3 structure [2]. The quantitative evidence below demonstrates why these differences are not negligible for scientific selection or procurement.

Quantitative Differentiation Evidence: SCO-PEG3-Maleimide vs. Closest ADC Linker Comparators


Molecular Weight Advantage: SCO-PEG3-Maleimide is 21.7% Smaller than DBCO-PEG3-Maleimide

SCO-PEG3-Maleimide has a molecular weight of 493.55 g/mol, which is significantly lower than the DBCO-containing analog DBCO-PEG3-Maleimide at 630.69 g/mol—a 21.7% reduction [1]. Lower linker molecular weight contributes proportionally less to the total ADC mass, enabling higher drug-to-antibody ratio (DAR) without exceeding solubility or aggregation thresholds, a critical parameter for ADC developability [1].

ADC linker molecular weight drug-to-antibody ratio DBCO PEG3

Molecular Weight Advantage: SCO-PEG3-Maleimide is 5.0% Smaller than BCN-PEG3-Maleimide

Compared to the BCN-based analog endo-BCN-PEG3-Maleimide (MW 519.6 g/mol), SCO-PEG3-Maleimide (MW 493.55 g/mol) is approximately 5.0% lighter . While the absolute difference is smaller than the DBCO comparison, this still represents a measurable advantage for applications where every dalton matters, such as payload conjugation to small targeting peptides or aptamers.

ADC linker molecular weight BCN SCO PEG3

Cleavable Maleimide with Programmable Aqueous Degradation vs. Non-Cleavable SMCC or Sulfo-SMCC

SCO-PEG3-Maleimide's maleimide group undergoes hydrolytic degradation in aqueous media, enabling a cleavable linker mechanism that releases payload under physiological conditions . This contrasts with the widely used heterobifunctional crosslinker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a non-cleavable thioether bond . In ADC applications, cleavable linkers such as maleimide-based systems account for over 80% of clinically approved ADCs, as they enable intracellular payload release via lysosomal degradation or chemical cleavage . Quantitative studies on maleimide hydrolysis show that the rate of succinimide ring-opening can be tuned by the N-substituent; electron-withdrawing groups accelerate hydrolysis, achieving complete ring-opening within 24 hours at pH 8.0 [1].

cleavable linker maleimide hydrolysis ADC stability payload release

Copper-Free SPAAC Click Chemistry Eliminates Cytotoxic Copper Catalyst vs. CuAAC-Based Azido-PEG3-Maleimide

SCO-PEG3-Maleimide utilizes strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation without the need for copper(I) catalysts . In contrast, Azido-PEG3-Maleimide relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires Cu(I) at concentrations typically 10–100 µM . Copper is cytotoxic to mammalian cells at these concentrations and can induce oxidative damage to proteins and nucleic acids, restricting CuAAC to in vitro or ex vivo applications where free copper can be rigorously removed [1]. The copper-free SPAAC mechanism of SCO-PEG3-Maleimide enables direct in vivo or live-cell conjugation without post-reaction purification . Additionally, SPAAC avoids the copper-induced degradation of sensitive payloads (e.g., maytansinoids or auristatins) that can occur during CuAAC [1].

copper-free click chemistry SPAAC CuAAC azide biocompatibility

Strain-Promoted Cyclooctyne Reaction Kinetics: SCO Class vs. Unstrained Alkynes (Class-Level Inference)

The SCO (strained cyclooctyne) group in SCO-PEG3-Maleimide enables SPAAC with azides at rate constants substantially exceeding those of unstrained alkynes. While direct SCO-PEG3-Maleimide kinetic data are not published, the class of strained cyclooctynes to which SCO belongs shows rate constants ranging from 0.0012 M⁻¹s⁻¹ for parent cyclooctyne to 0.14 M⁻¹s⁻¹ for BCN and 0.17 M⁻¹s⁻¹ for DIBO/DBCO, representing a >100‑fold acceleration over unstrained terminal alkynes [1]. SCO is positioned as a cyclooctyne derivative with intermediate hydrophilicity and kinetics relative to DBCO, offering a balance of reactivity and aqueous compatibility suitable for biomolecular conjugation [2].

SPAAC kinetics cyclooctyne rate constant click chemistry

Procurement-Relevant Application Scenarios for SCO-PEG3-Maleimide Based on Quantitative Evidence


ADC Development Requiring High DAR with Minimal Linker Mass Contribution

When developing antibody-drug conjugates (ADCs) with high drug-to-antibody ratio (DAR ≥ 6), every dalton of linker mass increases the risk of conjugate aggregation and reduced pharmacokinetic (PK) exposure. SCO-PEG3-Maleimide, at 493.55 g/mol, is 21.7% lighter than DBCO-PEG3-Maleimide (630.69 g/mol) and 5.0% lighter than BCN-PEG3-Maleimide (519.6 g/mol) [1]. This mass advantage directly translates to lower total conjugate molecular weight per payload, enabling higher DAR without crossing aggregation thresholds. Procurement of SCO-PEG3-Maleimide is therefore justified for ADC programs targeting DAR > 4 where DBCO-based linkers have been shown to precipitate at elevated drug loading .

Live-Cell and In Vivo Bioorthogonal Conjugation Requiring Copper-Free Conditions

For experiments requiring bioorthogonal chemistry in live cells or in vivo models, SCO-PEG3-Maleimide's SPAAC mechanism eliminates the requirement for cytotoxic Cu(I) catalysts (LC₅₀ < 50 µM in mammalian cells) that are mandatory for CuAAC with azido-functionalized linkers [1]. SCO-PEG3-Maleimide enables efficient conjugation without compromising cell viability or requiring post-reaction copper removal, a critical differentiator for in vivo imaging, pretargeted therapy, and intracellular labeling applications. The class-level rate constant advantage (>100-fold over unstrained alkynes) ensures conjugation at low micromolar concentrations within minutes .

Controlled Payload Release via Maleimide Hydrolysis in Aqueous Formulations

SCO-PEG3-Maleimide's cleavable maleimide group hydrolyzes in aqueous media, enabling controlled payload release under physiological conditions [1]. This makes it suitable for ADC formulations where intracellular cleavage of the succinimide ring is desired for traceless drug release, in contrast to non-cleavable SMCC-type linkers that require complete lysosomal degradation of the antibody . The hydrolysis rate can be modulated by the N-substituent; electron-withdrawing groups adjacent to the maleimide (as in the SCO-carbamate structure) may accelerate ring-opening, with literature showing complete hydrolysis within 24 h at pH 8.0 for hydrolysis-prone maleimides [2].

Hybrid Organic-Polymer Conjugation Where Linker Hydrophilicity and Size Matter

For conjugating hydrophobic small-molecule drugs to hydrophilic polymers or for nanoparticle surface functionalization, the PEG3 spacer in SCO-PEG3-Maleimide provides intermediate hydrophilicity that balances aqueous solubility with minimal hydrodynamic radius increase. The SCO cyclooctyne is reported to offer distinct hydrophilicity compared to the more hydrophobic DBCO group, which can influence conjugate aggregation behavior and protein corona formation [1]. The lower molecular weight (493.55 g/mol) relative to DBCO-PEG3-Maleimide (630.69 g/mol) also means less mass added per functionalization site, preserving the native properties of the polymer or nanoparticle core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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